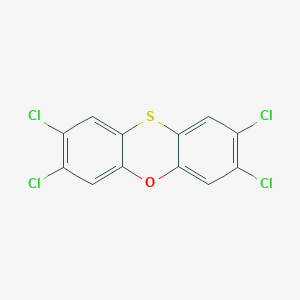

2,3,7,8-Tetrachlorophenoxathiine

Description

BenchChem offers high-quality 2,3,7,8-Tetrachlorophenoxathiine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3,7,8-Tetrachlorophenoxathiine including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Numéro CAS |

56348-76-6 |

|---|---|

Formule moléculaire |

C12H4Cl4OS |

Poids moléculaire |

338 g/mol |

Nom IUPAC |

2,3,7,8-tetrachlorophenoxathiine |

InChI |

InChI=1S/C12H4Cl4OS/c13-5-1-9-11(3-7(5)15)18-12-4-8(16)6(14)2-10(12)17-9/h1-4H |

Clé InChI |

VTMDFPQXCBIMRQ-UHFFFAOYSA-N |

SMILES |

C1=C2C(=CC(=C1Cl)Cl)SC3=CC(=C(C=C3O2)Cl)Cl |

SMILES canonique |

C1=C2C(=CC(=C1Cl)Cl)SC3=CC(=C(C=C3O2)Cl)Cl |

Autres numéros CAS |

56348-76-6 |

Origine du produit |

United States |

Molecular Architecture and Cross-Disciplinary Relevance

Thermodynamic Stability and Formation Kinetics of Chlorinated Phenoxathiins (PCPTs): A Comprehensive Guide

Polychlorinated phenoxathiins (PCPTs) are structurally complex, tricyclic aromatic heterocycles characterized by a central ring containing both oxygen and sulfur linkages flanked by two chlorinated benzene rings. There are exactly 135 uniquely identifiable PCPT isomers[1].

From an environmental toxicology perspective, PCPTs are classified as persistent, dioxin-like compounds. They share significant physicochemical similarities—including lipophilicity and environmental mobility—with polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs)[2]. However, beyond environmental toxicity, the unhalogenated and specifically substituted phenoxathiin scaffold is highly relevant to drug development professionals. Phenoxathiin derivatives exhibit potent bioactivity and are actively utilized in the prophylaxis and treatment of mental disorders as monoamine oxidase (MAO) inhibitors[3]. Understanding the relative thermodynamic stability of chlorinated congeners is critical for predicting environmental degradation pathways, synthesizing stable pharmaceutical derivatives, and isolating highly reactive intermediates.

First-Principles Evaluation of Thermodynamic Stability

To confidently assess the thermodynamic properties of PCPTs, researchers rely on Density Functional Theory (DFT). The fundamental challenge in calculating the standard enthalpy of formation (

The Isodesmic Reaction Rationale:

To achieve a self-validating system, computational thermodynamic workflows employ isodesmic reactions. An isodesmic reaction is designed so that the number and types of chemical bonds broken in the reactants equal those formed in the products. By enforcing this symmetry, systematic errors inherent in the chosen basis set (such as electron correlation truncation) perfectly cancel out. This allows the unknown

Standardized Protocol for In Silico Thermodynamic Assessment

This step-by-step methodology allows for the rigorous extraction of entropy (

Step 1: Systematic Geometry Construction Generate the base phenoxathiin tricyclic structure. Systematically substitute chlorine atoms at available aromatic positions (1 through 4, and 6 through 9) to construct all 135 positional isomers.

Step 2: DFT Conformational Optimization Subject each isomer to structural optimization using the B3LYP/6-31G* level of theory[1]. Causality of choice: B3LYP provides an optimal cost-to-accuracy ratio for predicting the "butterfly" folding angle of the central heterocyclic ring, which fluctuates based on the steric repulsion induced by ortho-substituted chlorines.

Step 3: Self-Validating Frequency Calculations Execute vibrational frequency calculations at the identical level of theory. Validation Check: The absolute absence of imaginary frequencies mathematically proves that the optimized geometry is a true local minimum rather than a transition state. This step seamlessly yields the zero-point vibrational energies (ZPVE) and thermal corrections needed for macroscopic free energy[1].

Step 4: Isodesmic Energy Mapping Compute the single-point energies. Formulate the isodesmic equation for the specific isomer and substitute the DFT-derived energies alongside experimental standard enthalpies of the reference components to solve for the target isomer's stability.

Computational workflow for determining PCPT thermodynamic stability.

Quantitative Data: Substituent Effects on Stability

The thermodynamic parameters of PCPTs vary distinctly based on the Number and Position of Chlorine Substitution (NPCS)[1]. Extensive computational profiling maps out the stability hierarchy of the 135 isomers. Generally, higher chlorination states increase absolute standard enthalpies due to cumulative electron-withdrawing effects and steric crowding around the heteroatom bridge.

Table 1: Thermodynamic and Kinetic Parameters for PCPTs

| Parameter | Typified Value Range / Dependence | Mechanistic Relevance |

| Isomeric Congeners | 135 uniquely identifiable species[1] | Diversity mirrors that of highly toxic PCDFs. |

| Stability Dependence | Highly dependent on NPCS[1] | Ortho-substitutions drastically alter the optimal folding angle, raising |

| Heat Capacity ( | Evaluated between 200 to 1800 K[1] | Crucial for modeling degradation in high-temp combustion zones. |

| Formation Barrier ( | 8.88 – 16.58 kcal mol⁻¹[4] | Rate-determining step during cross-condensation of precursor radicals. |

| Reaction Heat ( | -13.41 to 9.64 kcal mol⁻¹[4] | High exothermicity drives the spontaneous synthesis of pre-intermediates. |

Gas-Phase Formation Mechanisms (Precursor Kinetics)

To mitigate environmental formation or intentionally synthesize pure PCPT derivatives, one must understand their homogeneous gas-phase formation pathways. PCPTs are primarily generated via the radical/radical cross-condensation of chlorophenols (CPs) and chlorothiophenols (CTPs)[2].

Under thermal or high-stress conditions, these precursors readily shed hydrogen atoms to form highly reactive 2-chlorophenoxy radicals (2-CPR) and 2-chlorothiophenoxy radicals (2-CTPR)[4].

-

The Reaction Sequence: The condensation of these two radicals forms an unstable pre-intermediate complex. This phase is characterized by an activation barrier ranging from 8.88 to 16.58 kcal mol⁻¹[4].

-

Catalytic Expulsion: The closure of the central heterocyclic ring requires the elimination of small molecular byproducts. Water (

) and hydrogen chloride (

Gas-phase cross-condensation pathway forming PCPTs from precursors.

References

- Quantum Chemical and Kinetic Study on Radical/Molecule Formation Mechanism of Pre-Intermediates for PCTA/PT/DT/DFs from 2-Chlorothiophenol and 2-Chlorophenol Precursors (MDPI).

- Calculation of Thermodynamic Properties of Polychlorinated Phenoxathiins (Journal of Chemical & Engineering Data - ACS Publications, 2008).

- Thermodynamic properties and relative stability of polybrominated phenoxathiins by density functional theory (Academic Journals, 2008).

- The homogeneous gas-phase formation mechanisms of PCPTs/PCDTs/PCDFs from the radical/radical cross-condensation of 2-CPR and 2-CTPR (RSC Publishing, 2021).

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. academicjournals.org [academicjournals.org]

- 4. The homogeneous gas-phase formation mechanisms of PCPTs/PCDTs/PCDFs from the radical/radical cross-condensation of 2-CPR and 2-CTPR: a theoretical, me ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00599E [pubs.rsc.org]

Technical Whitepaper: The Toxicological Paradigm of Polychlorinated Phenoxathiins (PCPTs)

Executive Summary

Polychlorinated phenoxathiins (PCPTs) represent a highly hazardous yet critically under-characterized class of dioxin-like compounds (DLCs) [1]. Structurally categorized as chlorinated tricyclic aromatic heterocycles, PCPTs can be conceptualized as polychlorinated dibenzo-p-dioxins (PCDDs) where one oxygen atom is substituted with sulfur[1]. Due to their planar geometries, thermodynamic stability, and profound lipophilicity, these sulfur-oxygen hybrids exhibit potent, receptor-mediated toxicity[2]. This whitepaper synthesizes the latest mechanistic, kinetic, and bioanalytical literature surrounding PCPTs, providing drug development professionals and environmental toxicologists with a definitive guide to their evaluation.

Thermochemical Formation Kinetics

Unlike commercial chemicals, PCPTs are inadvertent byproducts generated during high-temperature industrial processes (e.g., waste incineration, polyvinyl chloride manufacturing)[3]. The primary mechanism for their synthesis is the homogeneous gas-phase radical cross-condensation of specific chlorinated precursors [1][2].

Mechanistic Causality: When chlorophenols (CPs) and chlorothiophenols (CTPs) are subjected to combustion-level thermal stress (600–1200 K), homolytic bond cleavage produces highly reactive 2-chlorophenoxy radicals (2-CPRs) and 2-chlorothiophenoxy radicals (2-CTPRs)[1][3]. Quantum chemical analyses employing Density Functional Theory (DFT) reveal that cross-condensation pathways initiating via oxygen-carbon (O-C) coupling possess significantly lower activation energies than sulfur-carbon (S-C) coupling pathways. Furthermore, environmental water vapor serves as a crucial catalyst, selectively reducing the potential barrier for CH-O hydrogen-transfer interactions during cyclization[1].

Caption: Radical cross-condensation formation mechanism of polychlorinated phenoxathiins (PCPTs).

Molecular Toxicity: The AhR-Mediated Signaling Pathway

The dominant mode of action for PCPT-induced toxicity is the hyper-activation of the Aryl Hydrocarbon Receptor (AhR)—a master transcription factor regulating xenobiotic metabolism and oxidative stress [4].

Causality in Receptor Binding: The exact dimensions of the PCPT molecule are dictated by the hybridization of the bridging O and S atoms. This confers a rigid, highly planar topology that mimics 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD). This planarity allows PCPTs to intercalate seamlessly into the hydrophobic PAS-B domain of the unliganded cytosolic AhR, which is normally stabilized by an Hsp90/XAP2/p23 chaperone complex.

Upon ligand binding, the chaperone complex dissociates, revealing a nuclear localization signal. The PCPT-AhR complex subsequently translocates to the nucleus, heterodimerizes with the AhR Nuclear Translocator (ARNT), and binds to Dioxin Response Elements (DREs) [4]. This initiates unregulated transcription of Cytochrome P450 enzymes (particularly CYP1A1), leading to reactive oxygen species (ROS) accumulation, porphyria, endocrine disruption, and developmental teratogenicity[5].

Caption: Mechanism of PCPT-mediated Aryl Hydrocarbon Receptor (AhR) activation and Cyp1A induction.

Validated Experimental Protocols for PCPT Evaluation

Instrumental analyses like GC-HRMS quantify absolute chemical mass but fail to represent the combined biological "Toxic Equivalency" (TEQ) of complex isomeric mixtures. Therefore, self-validating, biologically grounded in vitro and in vivo protocols are required.

Protocol A: In Vitro DR-CALUX / H4IIE-luc Bioassay

The DR-CALUX (Dioxin Receptor-Chemical Activated LUciferase gene eXpression) assay leverages engineered hepatoma cells containing DRE-driven luciferase reporters to establish a direct causal readout of AhR activation [4][6].

Step-by-Step Methodology:

-

Cell Seeding: Seed H4IIE-luc cells into 96-well optical-bottom plates at a density of

cells/well in-

Rationale: This seeding density ensures optimal confluence (~80%) on the day of exposure, maximizing metabolic capacity while avoiding stress from contact inhibition.

-

-

Compound Exposure: Expose the cells to serially diluted PCPT extracts in dimethyl sulfoxide (DMSO) (final concentration

).-

Rationale: DMSO acts as an ideal permeabilization vehicle for highly lipophilic DLCs without triggering solvent-associated cellular toxicity.

-

-

Differential Incubation (Self-Validating Step): Incubate replicate plates for 4 hours and 48 hours [6].

-

Rationale: The 4-hour assay captures acute receptor agonism before any metabolic breakdown occurs. The 48-hour readout acts as a self-validation mechanism to test compound persistence; PCPTs that are metabolized by the newly induced CYP1 enzymes will show a dramatic drop in luminescence by 48 hours, differentiating them from metabolically indestructible TCDDs[6].

-

-

Quantification: Discard media, wash with PBS, and lyse the cells using a proprietary luciferase buffer. Measure relative light units (RLUs) via a microplate luminometer to calculate EC

values via non-linear regression.

Caption: In vitro H4IIE-luc / DR-CALUX bioassay workflow for quantifying AhR-mediated toxicity.

Protocol B: In Vivo Zebrafish Embryo Toxicity (ZET) Profiling

To translate in vitro binding potential into systemic outcomes, the zebrafish (Danio rerio) eleuthero embryo model is utilized due to its highly conserved vertebrate AhR pathway[7].

Step-by-Step Methodology:

-

Selection: Harvest fertilized embryos at 0-2 hours post-fertilization (hpf) and screen for viability.

-

Exposure Paradigm: Transfer robust embryos into 24-well plates (5 embryos/well) submerged in E3 medium spiked with PCPT treatments.

-

Phenotypic Teratogenesis Scoring: Evaluate the embryos at 72–96 hpf under a high-resolution stereomicroscope.

-

Rationale: AhR-dependent toxicity in this model universally manifests via strict causal endpoints: severe pericardial edema, yolk sac un-absorption, and distinct craniofacial cartilage malformations.

-

Structure-Activity Relationships & Quantitative Profile

The precise toxicity of PCPTs is dictated by structure-activity relationships (SAR). Toxicity mathematically scales with the position and degree of chlorine substitution. The highest AhR affinity occurs in congeners possessing lateral substitutions (e.g., 2,3,7,8-tetrachlorophenoxathiin), mirroring classical dioxins[5].

Table 1: Theoretical Toxicological & Physicochemical Profiles of Halogenated Heterocycles

| Polycyclic Class | Heteroatoms | Primary Synthesizing Precursors | Potential AhR Affinity (TEQ) | 48-hour Metabolic Persistence |

| PCDD (Reference) | O, O | Chlorophenols (CPs) | Extremely High | Very High (Indestructible) |

| PCDF | O, None | Chlorophenols (CPs) | High | High |

| PCPT | O, S | CPs + Chlorothiophenols (CTPs) | High to Moderate | Moderate to High |

| PCTA | S, S | Chlorothiophenols (CTPs) | Moderate | Moderate (CYP Susceptible) |

| PCDPS | S, None | Industrial Intermediates | Moderate (CYP1 Inducer) | Variable |

Note: Data synthesized from comparative studies utilizing DR-CALUX persistence metrics and Density Functional Theory conformational analyses.

Conclusion

Polychlorinated phenoxathiins (PCPTs) are critically overlooked congeners within the landscape of persistent environmental pollutants. Their thermodynamic formation via gas-phase radical condensation underscores their ubiquity near industrial combustion sites. Given their potent ability to co-opt the mammalian AhR signaling cascade—triggering uncontrolled CYP1A expression and cellular toxicity—PCPTs must be integrated into comprehensive tox-screening matrices. Through combined deployment of structural quantum chemistry, in vitro DR-CALUX validation, and translational in vivo zebrafish arrays, researchers can fully map the boundaries of PCPT pathogenesis.

References

-

Title: The homogeneous gas-phase formation mechanisms of PCPTs/PCDTs/PCDFs from the radical/radical cross-condensation of 2-CPR and 2-CTPR: a theoretical, mechanistic and kinetics study Source: National Institutes of Health (NIH) / PMC URL: [Link]

-

Title: Quantum Chemical and Kinetic Study on Radical/Molecule Formation Mechanism of Pre-Intermediates for PCTA/PT/DT/DFs from 2-Chlorothiophenol and 2-Chlorophenol Precursors Source: International Journal of Molecular Sciences (MDPI) URL: [Link]

-

Title: Activation of AhR-mediated Toxicity Pathway by Emerging Pollutants Polychlorinated Diphenyl Sulfides Source: PubMed / Environmental Pollution URL: [Link]

-

Title: Impurities in technical mixtures of chlorinated paraffins show AhR agonist properties as determined by the DR-CALUX bioassay Source: Toxicology in Vitro URL: [Link]

-

Title: Mechanistic and Kinetic Studies on the Homogeneous Gas-Phase Formation of PCTA/DTs from 2,4-Dichlorothiophenol and 2,4,6-Trichlorothiophenol Source: International Journal of Environmental Research and Public Health (MDPI) URL: [Link]

Sources

- 1. The homogeneous gas-phase formation mechanisms of PCPTs/PCDTs/PCDFs from the radical/radical cross-condensation of 2-CPR and 2-CTPR: a theoretical, mechanistic and kinetics study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Activation of AhR-mediated toxicity pathway by emerging pollutants polychlorinated diphenyl sulfides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

Application Note: A Strategic Approach to the HPLC Separation of Chlorinated Phenoxathiin Isomers

Abstract

Chlorinated phenoxathiins represent a class of halogenated heterocyclic compounds whose separation and analysis are critical for environmental monitoring, toxicology studies, and in the development of novel chemical entities. Due to their structural similarity and varying degrees of chlorination, resolving individual isomers presents a significant analytical challenge. This application note outlines a strategic approach for developing a robust reversed-phase HPLC method for the separation of chlorinated phenoxathiin isomers. Acknowledging the limited specific literature for this exact compound class, this guide leverages established principles for separating related halogenated aromatic compounds and provides a detailed protocol centered on the use of a Pentafluorophenyl (PFP) stationary phase, which offers unique selectivity for such analytes.

Introduction: The Analytical Challenge

Phenoxathiin is a sulfur and oxygen-containing heterocyclic aromatic compound.[1] Its chlorinated derivatives are structurally similar to other persistent organic pollutants (POPs) and can exist as numerous positional isomers depending on the number and location of chlorine atoms on the aromatic rings. The specific chlorine substitution pattern dictates the molecule's physicochemical properties, toxicity, and environmental fate. Therefore, analytical methods capable of resolving these closely related isomers are essential.

While gas chromatography-mass spectrometry (GC-MS) is a gold standard for many POPs, HPLC offers distinct advantages for compounds that may be thermally labile or non-volatile.[2][3] The primary challenge in HPLC is achieving adequate selectivity to separate isomers that differ only in the position of one or more chlorine atoms. Standard C18 columns, which separate primarily based on hydrophobicity, often fail to provide the necessary resolution for positional isomers.[4] This note presents a method development strategy using a stationary phase with alternative selectivity mechanisms.

The Causality of Experimental Choices: Why a PFP Column?

The cornerstone of this method is the selection of a Pentafluorophenyl (PFP) stationary phase. Unlike traditional alkyl phases (e.g., C18, C8) that rely almost exclusively on hydrophobic interactions, PFP columns provide multiple, orthogonal separation mechanisms.[5][6] This makes them exceptionally well-suited for separating halogenated aromatic compounds and their isomers.[7][8][9]

The key interaction mechanisms of a PFP phase include:

-

π-π Interactions: The electron-deficient fluorinated ring of the stationary phase can interact strongly with the electron-rich aromatic rings of the phenoxathiin analytes.[5]

-

Dipole-Dipole Interactions: The highly electronegative fluorine atoms create a strong dipole on the stationary phase, which can interact with dipoles in the analyte molecules induced by the chlorine substituents.

-

Hydrogen Bonding: While less dominant for non-protic analytes, the phase can act as a hydrogen bond acceptor.[5]

-

Hydrophobic Interactions: A baseline level of hydrophobic interaction still occurs, similar to a standard reversed-phase column.

-

Shape Selectivity: The rigid structure of the bonded phase provides a degree of steric or shape-based recognition, which is critical for resolving positional isomers.[4]

This combination of interactions provides a unique and powerful tool for resolving compounds that are chromatographically indistinguishable on a C18 column. The PFP phase can differentiate subtle differences in electron distribution and molecular geometry among chlorinated phenoxathiin isomers, leading to enhanced retention and improved resolution.[8]

Proposed HPLC Method Development Protocol

This protocol provides a step-by-step guide to developing a selective and robust separation method.

Materials and Instrumentation

-

HPLC System: A binary or quaternary HPLC or UHPLC system equipped with a degasser, autosampler, and thermostatted column compartment. A system with low extra-column volume is recommended for optimal efficiency.[7]

-

Detector: A Diode Array Detector (DAD) or multi-wavelength UV detector is recommended to determine the optimal detection wavelength. Based on related phenoxazine structures, a starting wavelength of 254 nm is advised, with spectral scanning from 200-400 nm to identify the absorption maxima for the specific isomers.[2][10]

-

Analytical Column: A high-quality PFP column. A good starting point is a column with dimensions of 150 mm x 4.6 mm, packed with ≤ 5 µm particles. (e.g., Phenomenex Luna PFP(2) or Agilent Poroshell 120 PFP).[5][8]

-

Solvents: HPLC-grade acetonitrile (ACN) and methanol (MeOH), and ultrapure water.

-

Sample: A standard mixture of the chlorinated phenoxathiin isomers of interest, dissolved in a solvent compatible with the mobile phase (e.g., ACN or MeOH).

Experimental Workflow Diagram

The following diagram outlines the logical workflow for method development.

Caption: Workflow for HPLC Method Development.

Step-by-Step Protocol

-

System Preparation: Purge all solvent lines thoroughly. Equilibrate the PFP column with a 50:50 mixture of acetonitrile and water for at least 15-20 minutes or until a stable baseline is achieved.

-

Initial Scouting Run: Perform a broad linear gradient run to determine the elution range of the isomers. This is a crucial first step in any method development process.[11]

-

Mobile Phase A: Water

-

Mobile Phase B: Acetonitrile

-

Gradient: 10% B to 95% B over 20 minutes.

-

Flow Rate: 1.0 mL/min

-

Temperature: 30 °C

-

Injection Volume: 5 µL

-

Detection: DAD scan 200-400 nm.

-

-

Analysis of Scouting Run: Examine the resulting chromatogram. Identify the retention times of the first and last eluting peaks. Note the approximate organic solvent percentage (%B) at which they elute. Use the DAD data to select an optimal wavelength for detection where all isomers show significant absorbance.

-

Gradient Optimization: Based on the scouting run, design a more focused gradient to improve resolution.

-

Starting %B: Set to approximately 5-10% lower than the elution %B of the first peak.

-

Ending %B: Set to approximately 5% higher than the elution %B of the last peak.

-

Gradient Time: Adjust the gradient time (slope) to control resolution. A longer gradient time (shallower slope) will generally increase the separation between peaks. A good starting point is a gradient duration of 15-20 minutes.

-

-

Further Selectivity Tuning (If Required):

-

Organic Modifier: If co-elution persists, changing the organic modifier from acetonitrile to methanol can significantly alter selectivity. Methanol is a protic solvent and will engage in different interactions with the stationary phase and analytes compared to the aprotic acetonitrile.[12]

-

Temperature: Varying the column temperature (e.g., between 25 °C and 50 °C) can also fine-tune selectivity. Changes in temperature affect analyte-stationary phase kinetics and can sometimes reverse the elution order of closely related compounds.

-

Data Presentation: Proposed Starting Conditions

The following table summarizes the recommended starting conditions for the method development protocol.

| Parameter | Recommended Starting Condition | Rationale / Comments |

| Stationary Phase | Pentafluorophenyl (PFP) | Provides multiple interaction mechanisms (π-π, dipole) ideal for halogenated aromatic isomers.[5][8] |

| Column Dimensions | 150 x 4.6 mm, 5 µm | Standard analytical dimensions providing a good balance of efficiency and backpressure. |

| Mobile Phase A | HPLC-Grade Water | Standard polar mobile phase for reversed-phase chromatography.[13] |

| Mobile Phase B | Acetonitrile | Good UV transparency and often provides sharp peaks for aromatic compounds.[12] |

| Scouting Gradient | 10% to 95% ACN over 20 min | Efficiently determines the elution window for all isomers.[11] |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |

| Column Temperature | 30 °C | Provides stable and reproducible retention times. |

| Detection | DAD @ 254 nm (Scan 200-400 nm) | Allows for determination of optimal wavelength and peak purity assessment. |

| Injection Volume | 2-10 µL | Should be optimized to avoid peak distortion and detector saturation. |

Expected Results and Troubleshooting

-

Expected Elution Order: In reversed-phase chromatography, elution is generally governed by polarity. It is expected that isomers with a higher degree of chlorination (and thus higher hydrophobicity) will be retained longer. However, due to the unique selectivity of the PFP phase, the elution order will also be strongly influenced by the position of the chlorine atoms, which affects the molecule's overall dipole moment and ability to participate in π-π interactions.

-

Troubleshooting - Poor Resolution: If resolution is insufficient, first try decreasing the gradient slope (i.e., increasing the run time). If this is ineffective, switch the organic modifier from acetonitrile to methanol (or vice-versa) to fundamentally change the separation selectivity.

-

Troubleshooting - Peak Tailing: Peak tailing, especially for polar analytes, can occur. While PFP columns are generally base-deactivated, adding a small amount of acid (e.g., 0.1% formic acid) to the mobile phase can sometimes improve peak shape, particularly if ionizable impurities are present. However, this should be tested cautiously as it can alter selectivity.

Conclusion

The separation of chlorinated phenoxathiin isomers by HPLC is a challenging task that requires a departure from standard C18-based methodologies. By employing a Pentafluorophenyl (PFP) stationary phase, analysts can leverage multiple interaction mechanisms to achieve enhanced selectivity and resolution. The systematic method development approach outlined in this application note, beginning with a broad scouting gradient followed by targeted optimization of the mobile phase and other parameters, provides a robust framework for successfully developing a reliable analytical method for these environmentally and scientifically important compounds.

References

-

Phenomenex. Luna PFP(2) HPLC Columns. [Online] Available at: [Link] [Accessed March 7, 2026].

-

LabRulez LCMS. Phenomenex Luna PFP(2) HPLC Preparative Columns. [Online] Available at: [Link] [Accessed March 7, 2026].

-

Advanced Materials Technology. HALO PFP uHPLC COLuMNS. [Online] Available at: [Link] [Accessed March 7, 2026].

-

Agilent Technologies, Inc. (2014). Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Application Note. [Online] Available at: [Link] [Accessed March 7, 2026].

-

SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. [Online] Available at: [Link] [Accessed March 7, 2026].

-

Interchim technology. Method Development HPLC. [Online] Available at: [Link] [Accessed March 7, 2026].

-

MTC USA. (2014). Isomers and Recommended HPLC Columns for Effective Separation. [Online] Available at: [Link] [Accessed March 7, 2026].

-

LCGC. ESSENTIAL GUIDES TO METHOD DEVELOPMENT IN LIQUID CHROMATOGRAPHY. [Online] Available at: [Link] [Accessed March 7, 2026].

-

Optimization of the HPLC separation of aromatic groups in petroleum fractions. Request PDF on ResearchGate. [Online] Available at: [Link] [Accessed March 7, 2026].

-

ES Industries. (2022). Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC. [Online] Available at: [Link] [Accessed March 7, 2026].

-

SIELC Technologies. (2018). Separation of 3H-Phenoxazin-3-one, 7-hydroxy- on Newcrom R1 HPLC column. [Online] Available at: [Link] [Accessed March 7, 2026].

-

Evaluation of physicochemical properties and bacterial photoinactivation of phenothiazine photosensitizers. Photochemical & Photobiological Sciences (RSC Publishing). [Online] Available at: [Link] [Accessed March 7, 2026].

-

Reversed phase liquid chromatography of organic hydrocarbons with water as the mobile phase. PubMed. [Online] Available at: [Link] [Accessed March 7, 2026].

-

Phenomenex. Reversed Phase HPLC Columns. [Online] Available at: [Link] [Accessed March 7, 2026].

-

RETENTION BEHAVIOUR OF AROMATIC HYDROCARBONS IN REVERSED-PHASE HPLC BASED ON PHENYL-SILICA STATIONARY PHASE. [Online] Available at: [Link] [Accessed March 7, 2026].

-

Molecular structures of the investigated phenoxathiin-10,10-dioxide derivatives. ResearchGate. [Online] Available at: [Link] [Accessed March 7, 2026].

-

Analysis of phenols in pharmaceuticals by liquid chromatography after pre-column labelling and on-line post-column photochemical derivatization. [Online] Available at: [Link] [Accessed March 7, 2026].

-

HPLC METHOD FOR THE EVALUATION OF CHROMATOGRAPHIC CONDITIONS FOR SEPARATION OF NEW XANTHINE DERIVATIVES. Cellulose Chemistry and Technology. [Online] Available at: [Link] [Accessed March 7, 2026].

-

Study in the Solvent Polarity Effects on Solvatochromic Behaviour of Pomiferin. [Online] Available at: [Link] [Accessed March 7, 2026].

-

Baghdad Science Journal. (2012). Synthesis of New Pyrazoline - Phenoxathiin Derivatives. [Online] Available at: [Link] [Accessed March 7, 2026].

-

Chromatographic Separation of Antihistamine Drugs using HPLC. Jabirian Journal of Biointerface Research in Pharmaceutics and Applied Chemistry. [Online] Available at: [Link] [Accessed March 7, 2026].

-

Photophysical and DNA‐Binding Properties of Phenoxazine‐Based Push–Pull Type Organic Chromophores: Insights From DFT, Molecular Docking, and Optical Studies. ResearchGate. [Online] Available at: [Link] [Accessed March 7, 2026].

-

Effect of Protonation on Optical and Electrochemical Properties of Thiophene–Phenylene-Based Schiff Bases with Alkoxy Side Groups. PMC. [Online] Available at: [Link] [Accessed March 7, 2026].

Sources

- 1. mdpi.com [mdpi.com]

- 2. Evaluation of physicochemical properties and bacterial photoinactivation of phenothiazine photosensitizers - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 3. Reversed phase liquid chromatography of organic hydrocarbons with water as the mobile phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. interchim.fr [interchim.fr]

- 5. Luna PFP(2) HPLC Columns: Phenomenex [phenomenex.com]

- 6. lcms.labrulez.com [lcms.labrulez.com]

- 7. hplc.eu [hplc.eu]

- 8. agilent.com [agilent.com]

- 9. Pfp Reversed Phase Hplc Columns | Thermo Fisher Scientific [thermofisher.com]

- 10. researchgate.net [researchgate.net]

- 11. molnar-institute.com [molnar-institute.com]

- 12. revroum.lew.ro [revroum.lew.ro]

- 13. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]

Technical Support Center: Resolving Co-elution of 2,3,7,8-Tetrachlorophenoxathiine and Dioxins

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the co-elution of 2,3,7,8-Tetrachlorophenoxathiine (TCPT) and dioxins, particularly 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD), during gas chromatography-mass spectrometry (GC-MS) analysis. This document provides in-depth troubleshooting strategies, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve accurate and reliable results.

Introduction: The Challenge of Co-elution

Polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs) are persistent organic pollutants (POPs) that require sensitive and specific analytical methods for their detection and quantification at trace levels.[1] High-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC-HRMS) is the gold standard for dioxin analysis, as mandated by regulatory bodies like the U.S. Environmental Protection Agency (EPA) in methods such as 1613B and 8290A.[2][3]

A significant analytical challenge arises from the presence of interfering compounds that can co-elute with the target dioxin congeners, leading to inaccurate quantification and false positives. One such interfering compound is 2,3,7,8-Tetrachlorophenoxathiine (TCPT), a sulfur-containing analog of dioxin. Due to their similar chemical structures and physicochemical properties, TCPT and 2,3,7,8-TCDD can exhibit very similar retention times on common GC columns, making their separation difficult.

This guide will walk you through a systematic approach to troubleshoot and resolve the co-elution of TCPT and dioxins, ensuring the integrity of your analytical data.

Frequently Asked Questions (FAQs)

Q1: Why does 2,3,7,8-Tetrachlorophenoxathiine (TCPT) co-elute with 2,3,7,8-TCDD?

A1: The co-elution of TCPT and 2,3,7,8-TCDD is primarily due to their structural similarities. Both molecules are planar, aromatic, and have four chlorine atoms substituted at the same positions (2,3,7, and 8). This results in comparable physicochemical properties, such as volatility and polarity, which govern their behavior during gas chromatographic separation. Standard non-polar or semi-polar GC columns, like those with a 5% phenyl stationary phase, often fail to provide sufficient selectivity to resolve these two compounds.[3]

Q2: What are the potential sources of TCPT in my samples?

A2: Chlorinated phenoxathiines are not as widely studied as dioxins, and their environmental sources are less well-characterized. However, they can be formed as unintentional byproducts in industrial processes involving chlorinated phenols, sulfur, and high temperatures. For instance, the synthesis of 2,4,5-trichlorophenol, a precursor to some herbicides, can produce dioxins and potentially their sulfur analogs if sulfur-containing compounds are present.[4] Therefore, samples from industrial waste sites, incinerators, or areas contaminated with certain legacy chemicals may contain TCPT.

Q3: How can I confirm if a peak is 2,3,7,8-TCDD or TCPT if they co-elute?

A3: High-resolution mass spectrometry (HRMS) is crucial for differentiating between co-eluting 2,3,7,8-TCDD and TCPT. Although they have the same nominal mass, their exact masses are different due to the presence of an oxygen atom in TCDD versus a sulfur atom in TCPT.

-

2,3,7,8-TCDD (C₁₂H₄Cl₄O₂): The most abundant isotopologue has a calculated exact mass of approximately 321.8936 amu.

-

2,3,7,8-TCPT (C₁₂H₄Cl₄OS): The most abundant isotopologue has a calculated exact mass of approximately 337.8711 amu.

By monitoring the exact masses of the molecular ions for both compounds, you can selectively detect and quantify each, even if they are not chromatographically separated. Tandem mass spectrometry (GC-MS/MS) can also be used to select a specific precursor ion for each compound and monitor their unique product ions, providing an additional layer of specificity.

Q4: Are there any sample preparation techniques that can remove TCPT before GC-MS analysis?

A4: Yes, certain sample cleanup procedures can help in removing sulfur-containing interferences like TCPT. A common technique is the use of a multi-layer silica gel column during sample cleanup.[5] These columns often contain a layer of silica gel impregnated with silver nitrate, which specifically retains sulfur-containing compounds, allowing dioxins and other non-sulfur compounds to pass through.[5][6]

Troubleshooting Guide: Resolving Co-elution

This section provides a step-by-step guide to systematically address the co-elution of TCPT and dioxins.

Logical Flow for Troubleshooting Co-elution

Caption: A logical workflow for troubleshooting the co-elution of TCPT and dioxins.

Step 1: Confirmation of Co-elution using High-Resolution Mass Spectrometry (HRMS)

Before making any changes to your methodology, it is essential to confirm that the interfering peak is indeed TCPT and that it is co-eluting with a dioxin congener.

Protocol: HRMS Analysis for TCPT and TCDD Confirmation

-

Instrument Setup:

-

Utilize a high-resolution mass spectrometer capable of a resolving power of at least 10,000.

-

Calibrate the instrument according to the manufacturer's specifications to ensure high mass accuracy.

-

-

Acquisition Method:

-

Set up the MS to acquire data in selected ion monitoring (SIM) mode.

-

Monitor the exact masses for the molecular ions of both 2,3,7,8-TCDD and 2,3,7,8-TCPT.

-

2,3,7,8-TCDD: Monitor at least the two most abundant ions of the molecular isotope cluster (e.g., m/z 319.8965 and 321.8936 for ¹²C₁₂H₄³⁵Cl₄O₂ and ¹²C₁₂H₄³⁵Cl₃³⁷ClO₂).

-

2,3,7,8-TCPT: Monitor the corresponding exact masses for its molecular isotope cluster (e.g., m/z 337.8711 and 339.8682 for ¹²C₁₂H₄³⁵Cl₄OS and ¹²C₁₂H₄³⁵Cl₃³⁷ClOS).

-

-

-

Data Analysis:

-

Examine the chromatograms for the specific ions of both compounds.

-

If both compounds are present and their peaks have the same retention time, co-elution is confirmed.

-

Step 2: Chromatographic Optimization

If co-elution is confirmed, the first line of defense is to optimize your gas chromatography method to enhance separation.

Protocol: Optimizing GC Conditions

-

Lower the Temperature Ramp Rate: A slower oven temperature program, especially during the elution window of the target analytes, can significantly improve resolution.

-

Initial Temperature: 50-100°C, hold for 1-2 minutes.

-

Ramp 1: Increase to 200°C at a rate of 20-25°C/min.

-

Ramp 2 (Elution Window): Decrease the ramp rate to 2-5°C/min through the expected elution time of TCDD and TCPT.

-

Ramp 3: Increase to the final temperature (e.g., 300-320°C) at a faster rate and hold for 5-10 minutes.

-

-

Decrease Carrier Gas Flow Rate: Reducing the linear velocity of the carrier gas (e.g., helium) can increase the number of theoretical plates and improve separation. However, be mindful that this will also increase the analysis time.

-

Use a Longer GC Column: A longer column (e.g., 60 m instead of 30 m) provides more surface area for interaction with the stationary phase, which can lead to better separation of closely eluting compounds.

Step 3: Selection of an Alternative GC Column

If optimizing the GC method on your current column is insufficient, selecting a column with a different stationary phase chemistry can provide the necessary selectivity to resolve TCPT and dioxins.

| Column Type | Stationary Phase | Selectivity Principle | Suitability for TCPT/Dioxin Separation |

| Standard Non-Polar | 5% Phenyl-methylpolysiloxane | Primarily separates based on boiling point and weak dipole interactions. | Often results in co-elution of TCPT and TCDD.[3] |

| Mid-Polarity | 50% Phenyl-methylpolysiloxane | Increased phenyl content enhances shape selectivity for planar molecules. | May offer improved separation compared to a 5% phenyl column. |

| Polar | Cyanopropylphenyl-polysiloxane | Strong dipole-dipole and pi-pi interactions. | Can provide significantly different retention times for compounds with different polarities. |

| Specialized Dioxin Columns | Various proprietary phases | Often designed to provide high resolution of dioxin isomers. | May also provide good separation for structurally similar compounds like TCPT. |

Recommendation: A column with a more polar stationary phase, such as a 50% phenyl or a cyanopropylphenyl phase, is a good starting point for achieving separation.

Step 4: Enhanced Sample Cleanup

If co-elution persists even after chromatographic optimization, modifying the sample cleanup procedure to selectively remove TCPT is a highly effective strategy.

Protocol: Sulfur Removal from Sample Extracts

-

Multi-layer Silica Gel Column:

-

Prepare a multi-layer silica gel column by packing a glass chromatography column with the following layers from bottom to top:

-

Glass wool plug

-

2 g of silica gel

-

4 g of silver nitrate-impregnated silica gel (10% w/w)

-

2 g of silica gel

-

4 g of sulfuric acid-impregnated silica gel (44% w/w)

-

2 g of silica gel

-

8 g of potassium hydroxide-impregnated silica gel (33% w/w)

-

2 g of silica gel

-

Anhydrous sodium sulfate

-

-

Pre-elute the column with hexane.

-

Load the sample extract onto the column and elute with hexane. The silver nitrate layer will retain the sulfur-containing TCPT, while the dioxins will elute.[5][6]

-

-

Copper Granules: Activated copper granules can also be used to remove sulfur from sample extracts. Shake the extract with activated copper for a few minutes. The copper will react with the sulfur in TCPT, effectively removing it from the solution.

Workflow for Method Development to Resolve Co-elution

Caption: A phased approach to developing and validating a method for resolving TCPT and dioxin co-elution.

Conclusion

References

Sources

- 1. [Identification of two interference peaks during dioxin analysis for biological samples] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. gcms.cz [gcms.cz]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. EP0002373A1 - A method of making 2,4,5-trichlorophenol - Google Patents [patents.google.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. env.go.jp [env.go.jp]

Technical Support Center: Overcoming Solubility Challenges of 2,3,7,8-Tetrachlorophenoxathiine

This guide is designed for researchers, scientists, and drug development professionals encountering solubility issues with 2,3,7,8-Tetrachlorophenoxathiine (TCPT). Given the limited publicly available physicochemical data for TCPT, this document synthesizes established principles for solubilizing highly lipophilic, poorly soluble compounds, drawing parallels from structurally related molecules like polychlorinated dibenzo-p-dioxins and dibenzofurans.

Part 1: Understanding the Challenge: Physicochemical Profile & Safety

Why is 2,3,7,8-Tetrachlorophenoxathiine So Difficult to Dissolve?

The structure of TCPT, a chlorinated heterocyclic aromatic compound, is the primary reason for its poor solubility in aqueous and many polar solvents. Key structural features contributing to this challenge include:

-

High Lipophilicity: The large, planar aromatic structure and multiple chlorine substituents result in a highly non-polar molecule. This leads to a high octanol-water partition coefficient (LogP), meaning it strongly prefers fatty or non-polar environments over aqueous ones.

-

Strong Crystal Lattice Energy: Symmetrical, planar molecules like TCPT tend to pack tightly into a stable crystal lattice. A significant amount of energy is required to break these intermolecular forces and allow the solvent to interact with the individual molecules.

-

Lack of Ionizable Groups: TCPT is a neutral molecule. It lacks acidic or basic functional groups that can be protonated or deprotonated. Consequently, its solubility cannot be significantly altered by pH adjustments, a common strategy for many other compounds.[1][2]

Critical Safety & Handling Precautions

ALWAYS perform a thorough risk assessment before handling TCPT. Adhere to the following minimum precautions:

-

Engineering Controls: Handle only within a certified chemical fume hood or a glove box to avoid inhalation of dust particles.[4]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile may not be sufficient; consult glove manufacturer's compatibility charts for chlorinated solvents and compounds), and tightly sealed safety goggles or a face shield.[3][4]

-

Waste Disposal: Dispose of all contaminated materials (glassware, PPE, solutions) as hazardous waste according to your institution's guidelines.

-

Emergency Procedures: Be familiar with your institution's emergency procedures for accidental exposure. In case of skin contact, wash immediately and thoroughly with soap and water.[4] If ingested, do not induce vomiting and seek immediate medical attention.[4]

Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the solubilization of TCPT and similar compounds.

Q1: I'm starting my experiment. Which solvent should I try first?

For a highly lipophilic compound like TCPT, the principle of "like dissolves like" is your primary guide.[5] Water and other highly polar protic solvents are unlikely to be effective. Your initial screening should focus on organic solvents.

Initial Solvent Screening Strategy:

-

Non-polar Solvents: Start with solvents like Toluene or Cyclohexane.

-

Chlorinated Solvents: Dichloromethane (DCM) and Chloroform are often effective for chlorinated compounds but can be volatile and toxic.

-

Polar Aprotic Solvents: Solvents such as Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are powerful and can dissolve a wide range of compounds.[6] They are often the most effective single solvents for initial stock solution preparation.

The following table provides a starting point for solvent selection.

| Solvent Class | Example Solvents | Polarity Index | Key Considerations |

| Polar Aprotic | DMSO, DMF, Acetonitrile | 7.2, 6.4, 5.8 | High dissolving power for many compounds; often used for stock solutions.[6][7] |

| Chlorinated | Dichloromethane (DCM) | 3.1 | Good for non-polar compounds; volatile and requires careful handling. |

| Aromatic | Toluene, Benzene | 2.4, 2.7 | Effective for large aromatic structures; handle with care due to toxicity. |

| Ethers | Tetrahydrofuran (THF), Dioxane | 4.0, 4.8 | Good general-purpose solvents; can form peroxides. |

| Alcohols | Methanol, Ethanol | 5.1, 4.3 | Generally poor solvents for highly lipophilic compounds when used alone. |

| Non-polar | Hexane, Cyclohexane | 0.1, 0.2 | May be effective, but solubility is often limited. |

Data compiled from various sources including[7].

Q2: I managed to dissolve TCPT in DMSO, but it precipitates when I add it to my aqueous buffer. What's happening and how can I fix it?

This is a classic problem of a compound "crashing out" of solution. You have exceeded the solubility limit of TCPT in the final solvent mixture. The DMSO keeps it in solution in the concentrated stock, but once diluted into the aqueous buffer, the overall solvent environment becomes too polar for TCPT to remain dissolved.

Here are several strategies to overcome this, starting with the simplest:

This is the most direct solution to your problem. A co-solvent is a water-miscible organic solvent that, when added to water, increases the solubility of a poorly water-soluble compound.[8][9] In your case, you are already using DMSO as a co-solvent, but the concentration in the final solution is too low.

The Fix: Increase the percentage of the organic co-solvent in your final aqueous medium. You may need to create a solvent system that is 10%, 20%, or even higher in DMSO, ethanol, or another co-solvent to maintain solubility.[10]

Causality: The co-solvent reduces the overall polarity of the water-based system, making it a more favorable environment for the lipophilic TCPT molecule.[11]

If you cannot tolerate high concentrations of organic solvents, using a surfactant is an excellent alternative. Surfactants are amphiphilic molecules that can form microscopic structures called micelles in water.[12][13]

The Fix: Add a surfactant to your aqueous buffer at a concentration above its Critical Micelle Concentration (CMC). When you add your TCPT stock solution, the non-polar TCPT molecules will partition into the hydrophobic core of the micelles, allowing them to be dispersed in the aqueous solution.[12][14]

Common Lab Surfactants:

-

Non-ionic: Tween® 20, Tween® 80, Triton™ X-100

-

Anionic: Sodium Dodecyl Sulfate (SDS)

-

Cationic: Cetyl Trimethylammonium Bromide (CTAB)

Causality: The surfactant micelles create "nanoscale pockets" of a non-polar environment within the bulk aqueous phase, effectively hiding the hydrophobic TCPT from the water.[13][15]

Q3: My application is sensitive to both organic solvents and traditional surfactants. Is there another way?

Yes. Complexation using cyclodextrins is a highly effective and widely used method, particularly in pharmaceutical development.[16][17]

Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity.[18][19] This unique structure allows them to encapsulate poorly soluble "guest" molecules, like TCPT, forming an inclusion complex.[16][]

The Fix: Dissolve a suitable cyclodextrin in your aqueous buffer first. Then, add the TCPT stock solution. The TCPT molecules will enter the hydrophobic cavity of the cyclodextrins, and the resulting complex, with its hydrophilic exterior, will be soluble in the aqueous medium.

Commonly Used Cyclodextrins:

-

β-Cyclodextrin (β-CD): Has a suitable cavity size for many aromatic compounds.

-

Hydroxypropyl-β-Cyclodextrin (HP-β-CD): A modified version with much higher aqueous solubility than the parent β-CD, making it a very popular choice.[17]

-

Sulfobutylether-β-Cyclodextrin (SBE-β-CD): Another highly soluble derivative often used in parenteral formulations.[6]

Causality: The cyclodextrin acts as a molecular carrier, masking the hydrophobicity of the TCPT molecule and presenting a hydrophilic surface to the solvent.[19]

Q4: I need to prepare a solid material containing TCPT for my experiments. How can I improve its dissolution rate when I add it to water later?

For solid formulations, creating an amorphous solid dispersion (ASD) is a state-of-the-art technique.[21] Crystalline materials, like TCPT is presumed to be, have high lattice energy that slows dissolution. Converting the compound to a high-energy amorphous state can dramatically improve its dissolution rate and apparent solubility.[22]

In this technique, the poorly soluble compound (TCPT) is dispersed at a molecular level within a hydrophilic polymer matrix.

The Fix: A common method to prepare an ASD in a lab setting is by solvent evaporation.

-

Dissolve both TCPT and a hydrophilic polymer (e.g., PVP, PVA, PEG) in a common volatile organic solvent.

-

Evaporate the solvent under vacuum (e.g., using a rotary evaporator).

-

The resulting solid is an amorphous dispersion where individual TCPT molecules are separated by the polymer, preventing crystallization.[23]

When this solid dispersion is added to water, the hydrophilic polymer dissolves quickly, releasing the TCPT in a high-energy, amorphous, and more readily dissolvable form.[24] Using mesoporous silica as an inorganic carrier can also achieve this stabilization in an amorphous form.[22][24]

Part 3: Experimental Protocols & Workflows

Protocol 1: Preparation of a TCPT Solution using Co-Solvency

-

Stock Solution Preparation: Accurately weigh 1 mg of TCPT and dissolve it in 1 mL of 100% DMSO to create a 1 mg/mL stock solution. Use a vortex mixer or sonication to ensure complete dissolution.

-

Co-Solvent Buffer Preparation: Prepare the final buffer system. For example, to make a 10% DMSO buffer, mix 9 mL of your aqueous buffer with 1 mL of DMSO.

-

Final Dilution: Add the desired volume of the TCPT stock solution to the co-solvent buffer. For example, adding 10 µL of the 1 mg/mL stock to 990 µL of the 10% DMSO buffer will yield a final concentration of 10 µg/mL in 10.1% DMSO.

-

Observation: Visually inspect the solution for any signs of precipitation immediately after mixing and after a set period (e.g., 1 hour). If precipitation occurs, the co-solvent percentage needs to be increased.

Protocol 2: Solubilization of TCPT using Cyclodextrins

-

Cyclodextrin Solution Preparation: Prepare a solution of HP-β-CD in your desired aqueous buffer. A concentration of 5-10% (w/v) is a good starting point. For example, dissolve 1 g of HP-β-CD in the final volume of 20 mL of buffer.

-

Stock Solution Preparation: Prepare a concentrated stock of TCPT in a minimal amount of a suitable organic solvent (e.g., 10 mg/mL in DMF or DCM).

-

Complexation: While vigorously stirring the cyclodextrin solution, slowly add the TCPT stock solution dropwise. The molar ratio of cyclodextrin to TCPT should be high.

-

Equilibration: Allow the solution to stir at room temperature for several hours (or overnight) to ensure maximum complexation. Gentle heating may increase the efficiency of complex formation.

-

Filtration (Optional): To remove any non-encapsulated, precipitated TCPT, filter the solution through a 0.22 µm filter. Note that this step requires subsequent analytical validation to determine the final concentration of solubilized TCPT.

Workflow for Troubleshooting TCPT Solubility

This diagram outlines a logical progression for addressing solubility issues with TCPT.

Caption: Decision workflow for selecting a TCPT solubilization strategy.

References

-

BOC Sciences. Cyclodextrin Solutions for API Solubility Boost.

-

Upperton Pharma Solutions. (2024, December 19). A Guide to Improving API Solubility with Spray-Dried Dispersions.

-

Carbohydrate Chronicles. (2025, July 31). How can cyclodextrins enhance solubility? [Podcast Episode].

-

Popov-Nikolov, M., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals.

-

Kasselkus, A., Schornick, E., Zheng, M., Bauer, F., & Lubda, D. (2017, April 1). Improving the Dissolution of Poorly Soluble APIs with Inorganic Solid Dispersions. Pharmaceutical Technology.

-

Gareth, D. (2007). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.

-

Gautam, S., et al. (2025, July 20). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. MDPI.

-

WuXi AppTec. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.

-

Sigma-Aldrich. API Solubility and Dissolution Enhancement Via Formulation.

-

Al-Adawy, A. I., et al. (2025, July 3). Ternary Solid Dispersions as an Alternative Approach to Enhance Pharmacological Activity. Pharmaceuticals.

-

Arunagiri, R. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online.

-

MedchemExpress.com. Co-solvents | Biochemical Assay Reagents.

-

Alfa Chemistry. (2025, December 15). What are the effects of surfactants on the solubilization of hydrophobic substances? [Blog].

-

Taylor & Francis. Cosolvent – Knowledge and References.

-

Alfa Chemistry. Products - Surfactant.

-

Babu, P. S., et al. (2008). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Die Pharmazie-An International Journal of Pharmaceutical Sciences.

-

Wisdomlib. (2025, July 31). Co-solvency: Significance and symbolism.

-

Google Patents. (2014). Cleaning formulations with improved surfactant solubility and use thereof.

-

Novachem. (2021, April 27). 2,3,7,8-TCDD-13C12 Safety Data Sheet.

-

Wang, J., et al. (2022). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. Current Pharmaceutical Design.

-

Google Patents. (2011). Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds.

-

Kjellin, M., & Johansson, I. (2013). Solubilization of Hydrophobic Dyes in Surfactant Solutions. Dyes and Pigments.

-

Chaudhary, A., et al. (2014). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis.

-

Kumar, S., & Singh, A. (2013). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Sciences and Research.

-

World Journal of Biology Pharmacy and Health Sciences. (2023, March 13). Solubility enhancement techniques: A comprehensive review.

-

International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility.

-

U.S. Environmental Protection Agency. Technical Appendix B. Physicochemical Properties for TRI Chemicals and Chemical Categories.

-

AAT Bioquest. (2023, March 17). Does pH affect solubility?

-

Comisar, C. M., et al. (2009). Effect of pH on Ether, Ester, and Carbonate Hydrolysis in High-Temperature Water. Industrial & Engineering Chemistry Research.

-

Chemistry LibreTexts. (2019, January 2). 16.4: The Effects of pH on Solubility.

-

LGC Standards. (2025, November 24). 2,3,7,8-Tetrachlorodibenzo-p-dioxin - Safety Data Sheet.

-

Cleanchem Laboratories. MATERIAL SAFETY DATA SHEETS 2,3,7,8-TETRACHLORODIBENZO-P-DIOXIN.

-

Bio-Rad. 2,3,7,8-Tetrachlorodibenzo-p-dioxin solution Safety Data Sheet.

-

Alfa Chemistry. Solvent Miscibility Table.

-

International Labour Organization & World Health Organization. (2021). ICSC 1467 - 2,3,7,8-TETRACHLORODIBENZO-p-DIOXIN.

-

Rayne, S., & Forest, K. (2010). Effects of pH on the Aqueous Solubility of Selected Chlorinated Phenols. Journal of Environmental Science and Health, Part A.

-

Covalt, D. (2022, October 29). The Effect of pH on Solubility [Video]. YouTube.

-

MilliporeSigma. Solvent Miscibility Table.

-

Cayman Chemical. 2,3,7,8-Tetrachlorodibenzofuran.

-

National Center for Biotechnology Information. 2,3,7,8-TETRACHLORODIBENZO-para-DIOXIN, 2,3,4,7,8-PENTACHLORODIBENZOFURAN, AND 3,3′,4,4′,5-PENTACHLOROBIPHENYL. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 100F.

-

ACS Figshare. (2020, September 22). Solubility Behaviors and Correlations of Common Organic Solvents.

-

TOKU-E. Solubility Data Resource.

-

Agency for Toxic Substances and Disease Registry (ATSDR). 2,4-Dichlorophenoxyacetic Acid (2,4-D).

-

J.T. Baker. COMMON SOLVENT PROPERTIES.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 15625, 2,3,7,8-Tetrachlorodibenzo-P-Dioxin.

Sources

- 1. Does pH affect solubility? | AAT Bioquest [aatbio.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. ICSC 1467 - 2,3,7,8-TETRACHLORODIBENZO-p-DIOXIN [chemicalsafety.ilo.org]

- 4. cleanchemlab.com [cleanchemlab.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. COMMON SOLVENT PROPERTIES [macro.lsu.edu]

- 8. wisdomlib.org [wisdomlib.org]

- 9. wjbphs.com [wjbphs.com]

- 10. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. What are the effects of surfactants on the solubilization of hydrophobic substances? - Blog - KEYINGCHEM [keyingchemical.com]

- 13. Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Solubilization of Hydrophobic Dyes in Surfactant Solutions | MDPI [mdpi.com]

- 15. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 16. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? - CarboHyde [carbohyde.com]

- 19. touroscholar.touro.edu [touroscholar.touro.edu]

- 21. 4 Strategies To Formulate Poorly Soluble APIs [drugdiscoveryonline.com]

- 22. pharmtech.com [pharmtech.com]

- 23. upperton.com [upperton.com]

- 24. API Solubility and Dissolution Enhancement Via Formulation [sigmaaldrich.com]

Technical Support Center: Optimizing Phenoxathiin Extraction and Minimizing Recovery Losses

Welcome to the technical support center for researchers, scientists, and drug development professionals working with phenoxathiins. This guide provides in-depth troubleshooting advice and practical solutions to overcome common challenges encountered during the extraction of these important heterocyclic compounds. As Senior Application Scientists, we have designed this resource to be a practical and scientifically grounded tool to help you enhance your experimental outcomes.

I. Understanding the Chemistry of Phenoxathiins: The Key to Efficient Extraction

A fundamental understanding of the physicochemical properties of phenoxathiins is crucial for developing robust and efficient extraction protocols. These properties directly influence their behavior in different solvent systems and their interactions with various matrices.

-

A. Core Chemical Structure and its Implications: Phenoxathiin is a tricyclic heterocyclic compound containing a fused phenyl and a thiazine ring.[1] This structure imparts a degree of rigidity and a specific polarity profile that governs its solubility. The presence of both an oxygen and a sulfur heteroatom in the central ring creates a unique electronic environment that can influence its reactivity and potential for interactions with other molecules.[1]

-

B. Solubility Profile: Phenoxathiin is described as a yellowish-white solid that is insoluble in water.[2][3] Its hydrophobic nature, indicated by a high octanol-water partition coefficient (LogP of 4.54), suggests good solubility in non-polar organic solvents.[3][4] However, the polarity can be influenced by the presence of different functional groups in phenoxathiin derivatives, which may necessitate the use of more polar organic solvents or solvent mixtures for efficient extraction.[5]

-

C. Stability Considerations: Phenoxathiin is generally stable but can be combustible and is incompatible with strong oxidizing agents.[2][4] When heated to decomposition, it can emit toxic fumes of sulfur oxides.[2] For phenoxathiin derivatives, particularly those with more complex side chains like phenothiazines, degradation through oxidation can be a significant issue during sample preparation.[6][7] This necessitates careful consideration of extraction conditions, such as temperature and exposure to light and air, to prevent the formation of sulfoxides or other degradation products.[7][8]

II. Troubleshooting Guide: A-to-Z Solutions for Common Extraction Issues

This section addresses specific problems that you may encounter during the extraction of phenoxathiins, providing both the likely causes and actionable solutions.

Problem 1: Low Overall Recovery of Phenoxathiins

-

Q: My phenoxathiin recovery is consistently below 50%. What are the likely causes and how can I improve it?

-

A: Low recovery is a frequent challenge and can stem from several factors.[9] A primary reason is often a mismatch between the polarity of the extraction solvent and the target phenoxathiin derivative.[8] For instance, using a highly polar solvent for a non-polar phenoxathiin will result in poor partitioning into the solvent phase.

Solutions:

-

Solvent Selection: Based on the "like dissolves like" principle, select a solvent with a polarity that closely matches your target phenoxathiin. For the parent phenoxathiin, non-polar solvents are a good starting point. For more polar derivatives, a mixture of solvents or a more polar solvent might be necessary.[5]

-

pH Adjustment: For phenoxathiin derivatives with ionizable functional groups, adjusting the pH of the sample matrix can significantly improve extraction efficiency. By neutralizing the charge on the molecule, you can increase its hydrophobicity and promote its transfer into the organic phase during liquid-liquid extraction (LLE).[10]

-

Increase Extraction Volume or Repetitions: Increasing the volume of the extraction solvent or performing multiple extractions with fresh solvent can enhance recovery.[8][9]

-

Adsorption to Labware: Phenoxathiins, being hydrophobic, can adsorb to the surfaces of plasticware like polypropylene tubes.[11] Whenever possible, use glass or silanized glassware to minimize this loss.[11] Before use, rinsing labware with a solvent in which the analyte is highly soluble can also help.[11]

-

-

Problem 2: Poor Reproducibility Between Samples

-

Q: I'm seeing significant variation in recovery rates across my sample replicates. What factors could be contributing to this inconsistency?

-

A: Poor reproducibility can undermine the reliability of your results. The primary culprits are often related to matrix effects and inconsistent experimental procedures.[12]

Solutions:

-

Matrix Effects: Complex matrices, such as plasma or tissue homogenates, contain endogenous components that can interfere with the extraction process, leading to variable recovery.[12][13] To mitigate this, consider a more selective extraction technique like Solid-Phase Extraction (SPE) which can help remove interfering substances.[14] Using matrix-matched standards for calibration can also help to compensate for these effects.[15]

-

Sample Homogeneity: Ensure that your samples are thoroughly homogenized before taking an aliquot for extraction. Inconsistent sample composition will lead to variable analyte concentrations.

-

Procedural Precision: Maintain strict consistency in all experimental steps, including solvent volumes, extraction times, and mixing intensity. Even small variations can lead to significant differences in recovery.[16] For LLE, avoid vigorous shaking that can lead to emulsion formation, and instead use gentle inversions.[17]

-

-

Problem 3: Suspected Degradation of Phenoxathiins During Extraction

-

Q: I suspect my target phenoxathiin is degrading during the extraction process. What are the signs and how can I prevent it?

-

A: Degradation can be a significant source of analyte loss, especially for phenoxathiin derivatives that are susceptible to oxidation.[6][7] Signs of degradation include the appearance of unexpected peaks in your chromatogram.

Solutions:

-

Protect from Light and Air: Some phenoxathiins can be light-sensitive.[8] Perform extractions in amber vials or under low-light conditions. To prevent oxidation, consider degassing your solvents or performing the extraction under an inert atmosphere (e.g., nitrogen).[8]

-

Control Temperature: High temperatures can accelerate degradation.[8] Unless necessary for other reasons, conduct extractions at room temperature or even on ice.

-

Use of Antioxidants: In some cases, adding a small amount of an antioxidant to the sample or extraction solvent can help prevent oxidative degradation.[8]

-

Evaluate the Extraction Method: Certain extraction conditions, such as the use of harsh elution solvents in SPE, can promote degradation.[6][7] If degradation is suspected, it may be necessary to explore alternative extraction methods or milder conditions.[7]

-

-

Problem 4: Co-extraction of Interfering Compounds

-

Q: My final extract contains impurities that are interfering with downstream analysis. How can I improve the selectivity of my extraction?

-

A: Co-extraction of matrix components can interfere with chromatographic analysis and mass spectrometry detection.[18] Improving the selectivity of your extraction is key to obtaining clean extracts.

Solutions:

-

Optimize LLE Conditions: In LLE, adjusting the pH of the aqueous phase can help to ionize and retain certain impurities in the aqueous layer while the neutral phenoxathiin partitions into the organic phase. A back-extraction step can also be employed for further purification.

-

Utilize Solid-Phase Extraction (SPE): SPE offers a high degree of selectivity.[14] By carefully choosing the sorbent and optimizing the wash and elution steps, you can effectively remove a wide range of interfering compounds.[9] For example, a reversed-phase (C18) sorbent can be used to retain the hydrophobic phenoxathiin while more polar impurities are washed away.[19]

-

Incorporate a Clean-up Step: If your primary extraction method is not selective enough, consider adding a post-extraction clean-up step, such as a pass-through SPE or a simple filtration.

-

-

III. Frequently Asked Questions (FAQs)

-

Q1: What is the best starting solvent for extracting phenoxathiins from a complex matrix?

-

Q2: How can I minimize the loss of phenoxathiins to glassware and plasticware?

-

Q3: Is it necessary to use an internal standard when quantifying phenoxathiin recovery?

-

Yes, using a structural analog of your target phenoxathiin as an internal standard is highly recommended. An internal standard helps to correct for variations in extraction efficiency and matrix effects, leading to more accurate and precise quantification.

-

-

Q4: At what temperature should I perform my extractions to ensure phenoxathiin stability?

IV. Comparative Table of Extraction Methodologies for Phenoxathiins

| Extraction Method | Principle | Pros | Cons | Best Suited For |

| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquid phases based on relative solubility. | Simple, low cost, widely applicable. | Can be labor-intensive, may form emulsions[17], less selective. | Initial sample clean-up, extraction from simple aqueous matrices. |

| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent and selectively eluted. | High recovery (often 91-95% for related compounds)[14], high selectivity, can be automated. | Can be more expensive, requires method development. | Extraction from complex matrices (e.g., plasma, urine)[14][19], selective isolation of analytes. |

| Solid-Phase Microextraction (SPME) | A coated fiber is used to extract and concentrate the analyte. | Solvent-free, simple, integrates extraction and sample introduction.[21] | Lower extraction efficiency for some compounds[22], requires specialized equipment. | Analysis of volatile or semi-volatile phenoxathiin derivatives, trace analysis. |

| Supercritical Fluid Extraction (SFE) | Uses a supercritical fluid (e.g., CO2) as the extraction solvent. | Fast, environmentally friendly (uses non-toxic solvents), tunable selectivity.[23] | High initial equipment cost. | "Green" extraction methodologies, extraction from solid samples. |

V. Visual Guide: Decision Tree for Extraction Method Selection

Caption: Decision tree for selecting an appropriate phenoxathiin extraction method.

VI. Step-by-Step Protocols for Optimized Extraction

A. Protocol 1: Optimized Liquid-Liquid Extraction (LLE) for Phenoxathiins from Aqueous Samples

-

Sample Preparation: To 1 mL of the aqueous sample in a glass centrifuge tube, add an appropriate internal standard.

-

pH Adjustment (if applicable): If extracting an ionizable phenoxathiin derivative, adjust the pH of the sample to neutralize the analyte.

-

Solvent Addition: Add 3 mL of a suitable water-immiscible organic solvent (e.g., ethyl acetate or a mixture of hexane and ethyl acetate).

-

Extraction: Cap the tube and gently invert it for 5-10 minutes to ensure thorough mixing. Avoid vigorous shaking to prevent emulsion formation.[17]

-

Phase Separation: Centrifuge the sample at a low speed (e.g., 2000 x g) for 5 minutes to facilitate phase separation.

-

Collection of Organic Phase: Carefully transfer the upper organic layer to a clean glass tube.

-

Repeat Extraction: For improved recovery, repeat the extraction (steps 3-6) with a fresh aliquot of the organic solvent and combine the organic phases.

-

Drying and Concentration: Dry the combined organic extract over anhydrous sodium sulfate, then evaporate the solvent under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in a suitable solvent for your analytical instrument (e.g., mobile phase for LC analysis).

B. Protocol 2: Selective Solid-Phase Extraction (SPE) for Phenoxathiins from Complex Biological Matrices

-

Sample Pre-treatment: Dilute 1 mL of the biological sample (e.g., plasma) with a suitable buffer to reduce viscosity and disrupt protein binding. Add an internal standard.

-

Cartridge Conditioning: Condition a C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water. Do not let the cartridge run dry.

-

Sample Loading: Load the pre-treated sample onto the SPE cartridge at a slow, controlled flow rate (e.g., 1 mL/min).

-

Washing: Wash the cartridge with 3 mL of a weak solvent (e.g., water or a low percentage of methanol in water) to remove polar interferences.[24]

-

Drying: Dry the cartridge under vacuum for 5-10 minutes to remove any residual water.

-

Elution: Elute the retained phenoxathiin with a small volume (e.g., 1-2 mL) of a strong organic solvent (e.g., methanol or acetonitrile).[19]

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for analysis.

VII. References

-

Kumazawa, T., et al. (2011). Quantitative determination of phenothiazine derivatives in human plasma using monolithic silica solid-phase extraction tips and gas chromatography-mass spectrometry. Journal of Chromatography A, 1218(18), 2565-2571. Available from: [Link]

-

Tanaka, E., et al. (2000). Determination of phenothiazines in human body fluids by solid-phase microextraction and liquid chromatography/tandem mass spectrometry. Journal of Mass Spectrometry, 35(8), 969-975. Available from: [Link]

-

LookChem. (n.d.). Cas 262-20-4, PHENOXATHIIN. Retrieved from [Link]

-

Marumo, A., et al. (2005). Analysis of phenothiazines in human body fluids using disk solid-phase extraction and liquid chromatography. Forensic Science International, 154(2-3), 131-136. Available from: [Link]

-

WelchLab. (2025, February 21). Troubleshooting Low Recovery Rates in Chromatographic Analysis. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Phenoxathiin. PubChem Compound Database. Retrieved from [Link]

-

Basavaiah, K., Swamy, J. M., & Krishnamurthy, G. (2000). Quantitation of pharmaceutically important phenothiazines by oxidimetry. Il Farmaco, 55(2), 87-92. Available from: [Link]

-

K-Jhil. (2025, May 14). Tips for Troubleshooting Liquid–Liquid Extraction. Retrieved from [Link]

-

Welch Materials. (2025, October 17). Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. Retrieved from [Link]

-

Li, Y., et al. (2019). Solid-phase extraction of phenoxyacetic acid herbicides in complex samples with a zirconium(IV)-based metal-organic framework. Journal of Separation Science, 42(12), 2146-2153. Available from: [Link]

-

Chemsrc. (2025, August 20). Phenoxathiine | CAS#:262-20-4. Retrieved from [Link]

-

Arceusz, A., Wesolowski, M., & Konieczynski, P. (2013). Methods for extraction and determination of phenolic acids in medicinal plants: a review. Natural Product Communications, 8(12), 1821-1829. Available from: [Link]

-

Kumazawa, T., et al. (2001). Detection of some phenothiazines by headspace solid phase microextraction and gas chromatography. Forensic Toxicology, 17(1), 14-19. Available from: [Link]

-

Charpentier, P. (1952). Process for the preparation of phenothiazine derivatives. U.S. Patent No. 2,645,640. Washington, DC: U.S. Patent and Trademark Office. Available from:

-